N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide
Description
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide is an organic compound with a complex structure that includes a benzimidazole moiety and a tetrahydropyran ring
Properties
IUPAC Name |
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-17-23(12-14-29-15-13-23)16-24-22(28)11-10-21-25-19-8-4-5-9-20(19)26(21)18-6-2-1-3-7-18/h1-9,27H,10-17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQBZDYCWRDRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=NC3=CC=CC=C3N2C4=CC=CC=C4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a cyclization reaction involving a diol and an acid catalyst.
Coupling of the Two Fragments: The final step involves coupling the benzimidazole core with the tetrahydropyran ring through a suitable linker, such as a propanamide group, using reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or its simple derivatives.
Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring, such as certain carbohydrates or synthetic analogs.
Uniqueness
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide is unique due to its combination of a benzimidazole core and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
